molecular formula C14H8Cl4F11NO2 B12810896 aniline;3,5,7,8-tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid CAS No. 1534-91-4

aniline;3,5,7,8-tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid

Cat. No.: B12810896
CAS No.: 1534-91-4
M. Wt: 573.0 g/mol
InChI Key: IPDPOXHJCFMJHM-UHFFFAOYSA-N
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Description

Aniline (C₆H₅NH₂) is a primary aromatic amine widely used in the production of polymers, agrochemicals, dyes, and pharmaceuticals . Its basicity (pKa ≈ 4.6) is reduced compared to aliphatic amines due to resonance stabilization of the lone electron pair on nitrogen by the benzene ring . Aniline derivatives, such as ortho-(1-methylbut-2-en-1-yl)aniline, are polymerized to create conductive materials for sensors and electronics .

3,5,7,8-Tetrachloro-2,2,3,4,4,5,6,6,7,8,8-Undecafluorooctanoic Acid (C₈HCl₄F₁₁O₂, CAS 2923-68-4) is a perfluorinated carboxylic acid (PFCA) with four chlorine and eleven fluorine substituents. Its molecular weight is 479.887 g/mol, and it exhibits strong acidity due to electron-withdrawing halogen groups . This compound is structurally related to perfluorooctanoic acid (PFOA, CAS 335-67-1) but features additional chlorine atoms, which may enhance its environmental persistence and reactivity .

Properties

CAS No.

1534-91-4

Molecular Formula

C14H8Cl4F11NO2

Molecular Weight

573.0 g/mol

IUPAC Name

aniline;3,5,7,8-tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid

InChI

InChI=1S/C8HCl4F11O2.C6H7N/c9-3(15,2(13,14)1(24)25)6(18,19)4(10,16)7(20,21)5(11,17)8(12,22)23;7-6-4-2-1-3-5-6/h(H,24,25);1-5H,7H2

InChI Key

IPDPOXHJCFMJHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N.C(=O)(C(C(C(C(C(C(C(F)(F)Cl)(F)Cl)(F)F)(F)Cl)(F)F)(F)Cl)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aniline;3,5,7,8-tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid typically involves multiple steps, starting with the preparation of the perfluorinated octanoic acid derivativeThe final step involves the coupling of the aniline group to the halogenated perfluorooctanoic acid .

Industrial Production Methods

Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves the use of specialized reactors and catalysts to facilitate the halogenation and coupling reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

Aniline;3,5,7,8-tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

The compound aniline; 3,5,7,8-tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid , also known as a perfluorinated compound (PFC), has garnered attention for its diverse applications across various fields. This article delves into the scientific research applications of this compound, focusing on its environmental impact, potential health hazards, and utility in industrial processes.

Chemical Properties and Structure

The molecular structure of aniline; 3,5,7,8-tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid features multiple chlorine and fluorine substituents which significantly influence its chemical behavior. The presence of these halogens enhances the compound's stability and lipophilicity. This unique structure allows it to interact with various biological systems and environmental matrices.

Contaminant Tracking and Remediation

Aniline derivatives like 3,5,7,8-tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid are often studied for their role as environmental pollutants. Their persistence in the environment makes them key targets for remediation studies. Research has shown that these compounds can be tracked using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS) .

Toxicological Studies

Given the compound's potential toxicity due to its halogenated structure, studies have focused on understanding its effects on human health and ecosystems. Toxicological assessments typically involve evaluating its impact on aquatic organisms and terrestrial wildlife. The findings indicate that exposure can lead to bioaccumulation and adverse health effects .

Manufacturing Processes

In industrial settings, aniline derivatives are utilized in the production of dyes and pigments. The unique properties of 3,5,7,8-tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid allow it to serve as a precursor in synthesizing various organic compounds . Its stability under extreme conditions makes it suitable for use in harsh chemical environments.

Surface Coatings

The compound is also explored for use in surface coatings due to its water-repellent properties imparted by fluorination. These coatings are beneficial in protecting surfaces from corrosion and degradation .

Case Study 1: Environmental Impact Assessment

A study conducted in a contaminated watershed revealed high levels of perfluorinated compounds including aniline; 3,5,7,8-tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid. The research utilized sediment sampling and bioassays to assess ecological risks associated with these contaminants. Results indicated significant bioaccumulation in local fish species .

Case Study 2: Health Risk Evaluation

Research evaluating the health risks posed by exposure to this compound highlighted its potential endocrine-disrupting effects. Laboratory studies demonstrated that exposure led to alterations in hormone levels in test subjects . These findings underscore the need for stringent regulatory measures regarding its use.

Mechanism of Action

The mechanism of action of aniline;3,5,7,8-tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, its halogenated structure allows it to interact with hydrophobic regions of proteins, affecting their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Property Aniline 3,5,7,8-Tetrachloro-2,2,3,4,4,5,6,6,7,8,8-Undecafluorooctanoic Acid Similar Compounds (e.g., PFOA, Chlorinated Anilines)
Functional Groups Aromatic amine (-NH₂) Perfluorinated carboxylic acid (-COOH), Cl/F substituents PFOA: -COOH, F substituents; Chloroanilines: -NH₂, Cl
Molecular Weight 93.13 g/mol 479.887 g/mol PFOA: 414.07 g/mol; 3,4-Dichloroaniline: 162.02 g/mol
Electron Effects Resonance-stabilized amine Strong electron-withdrawing (Cl, F) enhances acidity PFOA: Electron-withdrawing F; Chloroanilines: Cl deactivates ring
Key Applications Polymers, dyes, sensors Surfactants, fluoropolymer precursors PFOA: Non-stick coatings; Chloroanilines: Pesticides

Physicochemical Properties

Property Aniline 3,5,7,8-Tetrachloro-2,2,3,4,4,5,6,6,7,8,8-Undecafluorooctanoic Acid PFOA (C₈HF₁₅O₂)
Boiling Point 184°C 647.57°C (reported, requires verification) 192°C (decomposes)
Acidity (pKa) ~4.6 (weak base) ~1.5–2.5 (estimated, stronger than PFOA due to Cl) ~2.8
Solubility Miscible with organic solvents Low water solubility; soluble in polar aprotic solvents Low water solubility

Environmental and Toxicological Profiles

  • Aniline : Moderately toxic (LD₅₀ ~250 mg/kg in rats). Metabolizes to chlorinated derivatives (e.g., 3,4-dichloroaniline) in vivo, which can form toxic metabolites like azoxybenzene .
  • 3,5,7,8-Tetrachloro-...: Likely persistent due to C-Cl/F bonds. No direct toxicity data available, but structural analogs (e.g., PFOA) are linked to hepatotoxicity and endocrine disruption .
  • Chlorinated Anilines: Example: 2,3,5,6-Tetrachloroaniline (TCNB) shows moderate ecotoxicity and is a suspected carcinogen .

Key Research Findings

  • Aniline’s polymerization is enhanced by functionalized derivatives, enabling tunable conductivity for sensor technologies .
  • Chlorine in 3,5,7,8-Tetrachloro-... may increase its environmental half-life compared to non-chlorinated PFCAs, posing higher ecological risks .
  • Chlorinated anilines (e.g., TCNB) are less basic than aniline due to electron-withdrawing Cl, reducing their reactivity in nucleophilic substitutions .

Biological Activity

Aniline; 3,5,7,8-tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid (CAS No. 1534-91-4) is a complex organic compound with significant biological implications. The compound is characterized by its unique molecular structure and has been studied for various biological activities. This article aims to provide an in-depth analysis of its biological activity supported by data tables and relevant research findings.

  • Molecular Formula : C14H8Cl4F11NO2
  • Molecular Weight : 573.013 g/mol
  • Boiling Point : 301.6°C
  • Flash Point : 136.2°C
  • LogP : 7.372 (indicating high lipophilicity) .

Biological Activity Overview

The biological activity of aniline derivatives is widely studied due to their potential applications in pharmaceuticals and environmental sciences. The specific compound discussed here exhibits various activities including:

  • Anticancer Properties
    • Research indicates that aniline derivatives can exhibit selective cytotoxicity against cancer cell lines. For instance, studies on related compounds demonstrate that certain aniline derivatives have shown better cytotoxicity than conventional chemotherapeutics like cisplatin .
  • Endocrine Disruption
    • Compounds similar to aniline; 3,5,7,8-tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid have been implicated in endocrine disruption. Their structure allows them to interact with hormonal pathways potentially leading to adverse effects on reproductive health .
  • Environmental Toxicity
    • The environmental persistence of fluorinated compounds raises concerns regarding their bioaccumulation and toxicity in aquatic ecosystems. Studies have shown that such compounds can disrupt aquatic life by interfering with endocrine systems .

Case Study 1: Anticancer Activity

A study published in PubMed explored the synthesis of benzothiazole aniline ligands and their platinum complexes. These complexes demonstrated significant antiproliferative activity against liver cancer cells when compared to traditional treatments . This suggests that structurally similar compounds may also exhibit notable anticancer properties.

Case Study 2: Endocrine Disruption

Research highlighted the effects of chlorinated anilines on endocrine systems in wildlife. The study found that exposure to these compounds resulted in altered reproductive behaviors and physiological changes in fish populations . This underlines the potential risks associated with the environmental release of such chemicals.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer ActivitySelective cytotoxicity against liver cancer cellsPubMed
Endocrine DisruptionAltered reproductive behaviors in aquatic speciesRSC Publications
Environmental ToxicityBioaccumulation and toxicity in aquatic ecosystemsChemical Register

Q & A

Q. What are the optimal analytical methods for detecting and quantifying this compound in environmental samples?

Methodological Answer:

  • Use gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-quadrupole time-of-flight (LC-QTOF) for high sensitivity.
  • Calibrate with isotopically labeled standards (e.g., deuterated or ¹³C-labeled analogs) to minimize matrix interference .
  • For aqueous samples, employ solid-phase extraction (SPE) with C18 cartridges, followed by derivatization for GC-MS compatibility .

Q. How can researchers synthesize this compound with high purity for laboratory studies?

Methodological Answer:

  • Step 1: Fluorinate octanoic acid via electrochemical fluorination (ECF) to introduce undecafluoro groups .
  • Step 2: Chlorinate positions 3,5,7,8 using FeCl₃ as a catalyst under anhydrous conditions .
  • Step 3: Purify via column chromatography (silica gel, hexane:ethyl acetate 9:1) and confirm purity via ¹⁹F NMR .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Conduct accelerated stability studies:
    • pH 2–12: Use buffered solutions (e.g., phosphate, acetate) and monitor degradation via HPLC.
    • Temperature: Test at 25°C, 40°C, and 60°C for 30 days.
  • Degradation products include chlorinated aniline derivatives and shorter-chain perfluoroalkyl acids (PFAAs) .

Q. How to assess its toxicity in in vitro models?

Methodological Answer:

  • Use human hepatoma (HepG2) or kidney (HEK293) cells for cytotoxicity assays (MTT or LDH release).
  • For mechanistic studies, measure oxidative stress markers (e.g., ROS, glutathione depletion) and mitochondrial membrane potential .

Q. What are the environmental occurrence patterns of this compound?

Methodological Answer:

  • Sample water, soil, and biota near industrial sites.
  • Correlate concentrations with proximity to fluorochemical plants using geospatial mapping tools .

Advanced Research Questions

Q. How do degradation pathways differ between aerobic and anaerobic environments?

Methodological Answer:

  • Aerobic: Dominated by hydroxyl radical (•OH) attack, forming chlorinated aromatic intermediates .
  • Anaerobic: Reductive dechlorination occurs, producing 3,5-dichloroaniline and non-fluorinated metabolites .
  • Validate pathways using stable isotope probing (SIP) with ¹³C-labeled compounds .

Q. What computational models predict its binding affinity to biological receptors?

Methodological Answer:

  • Perform molecular docking with PPARα or thyroid hormone receptors using AutoDock Vina.
  • Parameterize force fields (e.g., AMBER) to account for fluorine’s electronegativity .

Q. How to resolve contradictions in reported synthesis yields?

Methodological Answer:

  • Conduct a meta-analysis of literature data (e.g., Achilefu et al. (74%) vs. Yaich et al. (79%)) .
  • Identify critical variables: Catalyst purity, reaction time, and solvent polarity.
  • Optimize using Design of Experiments (DoE) with response surface methodology .

Q. What advanced separation techniques isolate isomers from complex mixtures?

Methodological Answer:

  • Use 2D chromatography (HILIC + reversed-phase) or capillary electrophoresis with perfluorinated surfactants .

Q. How does long-term environmental persistence correlate with climate variables?

Methodological Answer:

  • Build predictive models using fugacity-based simulations (e.g., BETR Global).
  • Input parameters: Temperature-dependent hydrolysis rates, soil organic carbon content .

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